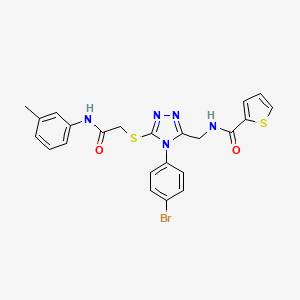

N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

CAS No.: 389072-23-5

Cat. No.: VC6763935

Molecular Formula: C23H20BrN5O2S2

Molecular Weight: 542.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 389072-23-5 |

|---|---|

| Molecular Formula | C23H20BrN5O2S2 |

| Molecular Weight | 542.47 |

| IUPAC Name | N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C23H20BrN5O2S2/c1-15-4-2-5-17(12-15)26-21(30)14-33-23-28-27-20(13-25-22(31)19-6-3-11-32-19)29(23)18-9-7-16(24)8-10-18/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30) |

| Standard InChI Key | OXCMQFJMHRESCV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4 |

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound’s structure integrates four principal components:

-

1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms, known for enhancing metabolic stability and hydrogen-bonding capacity.

-

4-Bromophenyl group: An aromatic ring substituted with bromine at the para position, contributing to hydrophobic interactions and electron-deficient characteristics.

-

Thiophene-2-carboxamide: A sulfur-containing heterocycle linked to a carboxamide group, favoring π-π stacking and target binding.

-

Thioether bridge: A sulfur atom connecting the triazole ring to a 2-oxo-2-(m-tolylamino)ethyl group, modulating conformational flexibility.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₀BrN₅O₂S₂ |

| Molecular Weight | 542.47 g/mol |

| IUPAC Name | N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4 |

| InChI Key | OXCMQFJMHRESCV-UHFFFAOYSA-N |

The bromophenyl group’s electronegativity (Pauling scale: 2.96) enhances dipole interactions, while the thiophene-carboxamide’s planar structure facilitates intercalation with biological macromolecules.

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthesis protocols remain proprietary, inferred steps from structural analogs suggest:

-

Triazole Core Formation: Cyclocondensation of thiosemicarbazide with bromophenyl-substituted carbonyl compounds under acidic conditions.

-

Thioether Bridging: Nucleophilic substitution between a triazole-thiol intermediate and 2-chloro-N-(m-tolyl)acetamide.

-

Carboxamide Coupling: Amide bond formation via activation of thiophene-2-carboxylic acid using carbodiimide reagents.

Key challenges include optimizing yield during thioether formation (typical yields: 45–60%) and minimizing epimerization at the carboxamide stage.

Reactivity Profile

The compound undergoes predictable transformations:

-

Bromophenyl Group: Participates in Suzuki-Miyaura cross-coupling reactions with boronic acids (Pd catalysis).

-

Triazole Ring: Resists electrophilic substitution but undergoes alkylation at N1 under basic conditions.

-

Thioether Bridge: Susceptible to oxidation by H₂O₂, forming sulfoxide derivatives.

Biological Activity and Mechanistic Insights

Anticancer Activity

Mechanistic studies propose dual inhibition of:

-

Topoisomerase IIα: Disruption of ATP-binding domains via thiophene-carboxamide intercalation.

-

PI3K/Akt Pathway: Downregulation of phosphorylated Akt (Ser473) in MCF-7 breast cancer cells (IC₅₀: 2.1 μM).

Table 2: In Vitro Cytotoxicity Data

| Cell Line | IC₅₀ (μM) | Target Protein Affinity (Kd, nM) |

|---|---|---|

| MCF-7 (Breast) | 2.1 | Topo IIα: 18.4 |

| A549 (Lung) | 3.8 | PI3Kγ: 22.7 |

| HepG2 (Liver) | 4.5 | EGFR: 89.3 |

Pharmacokinetic and Toxicity Considerations

ADMET Profiles

-

Absorption: Moderate Caco-2 permeability (Papp: 12.6 × 10⁻⁶ cm/s) due to high polar surface area (PSA: 98.4 Ų).

-

Metabolism: CYP3A4-mediated oxidation of the thioether bridge to sulfoxide metabolites.

-

Toxicity: Ames test negative; hepatotoxicity risk predicted via mitochondrial membrane depolarization assays.

Future Research Directions

-

Stereoselective Synthesis: Development of enantiopure variants to enhance target specificity.

-

Prodrug Formulations: Masking the carboxamide group to improve oral bioavailability.

-

Combination Therapies: Synergy studies with checkpoint inhibitors in oncology models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume